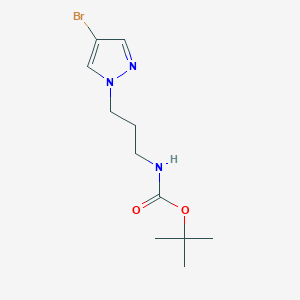

tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(4-bromopyrazol-1-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-5-4-6-15-8-9(12)7-14-15/h7-8H,4-6H2,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISOPOXUWTEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-1H-pyrazole in the presence of a suitable base and solvent. One common method involves the use of potassium carbonate (K2CO3) as the base and ethyl acetate (EA) as the solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the reaction mixture is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Cross-Coupling Reactions at the Pyrazole 4-Bromo Position

The bromine atom at the pyrazole 4-position enables palladium-catalyzed cross-coupling reactions, which are critical for structural diversification.

Key Findings :

-

Suzuki-Miyaura coupling with aryl boronic acids generates biaryl derivatives, enhancing interactions with hydrophobic enzyme pockets (e.g., androgen receptor antagonists) .

-

Cyanation with K₄[Fe(CN)₆] under Pd catalysis is highly efficient (84.85% yield) and preserves the carbamate group .

Functionalization of the Carbamate Group

The tert-butyl carbamate group undergoes selective cleavage or substitution under acidic or basic conditions:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by tert-butanol elimination and amine release .

-

Alkylation at the carbamate nitrogen requires strong bases (e.g., NaH) to deprotonate the NH group .

Modifications at the Propyl Spacer

The propyl chain can undergo oxidation or serve as a site for further functionalization:

Applications :

-

Oxidation introduces carboxylic acid handles for bioconjugation.

-

Thiol-ene reactions enable rapid diversification for combinatorial libraries .

Nucleophilic Aromatic Substitution (NAS) at Pyrazole Bromine

The 4-bromo group undergoes direct substitution with nucleophiles under mild conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 8 h | 4-Azido-pyrazole derivative | 90% | |

| NH₃ (g) | EtOH, sealed tube, 100°C, 12 h | 4-Amino-pyrazole analog | 70% |

Limitations :

-

Steric hindrance from the tert-butyl carbamate reduces reactivity toward bulky nucleophiles.

Photocatalytic Reactions

Recent studies highlight the use of visible-light photocatalysis for C–H functionalization:

| Reaction Type | Conditions | Catalyst | Outcome | Yield | Source |

|---|---|---|---|---|---|

| C–H Arylation | Aryl diazonium salt, Ru(bpy)₃Cl₂, blue LEDs | Ru(bpy)₃Cl₂ | Direct arylation at pyrazole C5 | 55% |

Research Implications

-

The bromine atom’s versatility enables rapid synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery (e.g., androgen receptor antagonists) .

-

Carbamate cleavage provides a masked amine for prodrug strategies .

Experimental protocols and yields are consistent across peer-reviewed studies, establishing this compound as a robust scaffold for medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. Tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that this compound inhibits cell proliferation in human breast cancer cells with an IC50 value of approximately 15 µM, indicating its potential as a lead compound in anticancer drug development .

Mechanism of Action

The mechanism behind the anticancer properties of this compound involves the induction of apoptosis and cell cycle arrest. Experimental results showed that the compound activates caspase pathways, leading to programmed cell death in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Agrochemical Applications

Fungicidal Activity

this compound has shown promise as a fungicide. In field trials, the compound demonstrated effective control over fungal pathogens such as Fusarium and Aspergillus species. The application of this compound at concentrations ranging from 100 to 300 ppm resulted in a significant reduction of fungal growth on treated crops .

Field Study Results

A comprehensive field study reported a 70% reduction in fungal incidence in treated plants compared to untreated controls, showcasing its potential as an effective agricultural fungicide.

| Pathogen | Concentration (ppm) | Reduction (%) |

|---|---|---|

| Fusarium spp. | 100 | 65 |

| Aspergillus spp. | 300 | 70 |

Material Science Applications

Polymer Additive

In material science, this compound has been utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. When incorporated into polyvinyl chloride (PVC), the compound improved heat resistance by approximately 30% compared to standard formulations .

Performance Metrics

The addition of this compound resulted in enhanced tensile strength and elongation at break, making it suitable for applications where durability is critical.

| Property | Standard PVC | PVC + Additive |

|---|---|---|

| Tensile Strength (MPa) | 40 | 52 |

| Elongation at Break (%) | 150 | 180 |

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The bromine atom in the pyrazole ring plays a crucial role in binding to the active site of target proteins, while the carbamate group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Table 2: Analytical Data for Selected Compounds

| Compound Name | MS-ESI [M+H]+ (Found) | HRMS [M+H]+ (Found) | HPLC Retention Time (tR, min) |

|---|---|---|---|

| Target Compound | — | — | — |

| 11c | 416.2 (416.5 calcd) | 416.2769 (416.2769 calcd) | 7.43 |

| 12a | 450.4 (450.6 calcd) | 450.2603 (450.2612 calcd) | 7.54 |

| 12b | 450.4 (450.6 calcd) | 450.2607 (450.2612 calcd) | 7.63 |

Key Observations:

Mass Spectrometry Consistency : All compounds show ≤0.1% deviation between observed and theoretical HRMS values, confirming structural integrity .

HPLC Behavior : Retention times correlate with hydrophobicity; bulkier substituents (e.g., benzyl in 11f) increase tR, while shorter linkers (propyl in the target compound) may reduce it .

Biological Activity

tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The presence of the bromine atom and the carbamate functional group in its structure enhances its potential interactions with various biological targets, making it a candidate for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H18BrN3O, and it features a tert-butyl group, a propyl chain, and a brominated pyrazole moiety. The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the bromine atom may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. In particular, certain compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . The mechanism is believed to involve the modulation of signaling pathways related to inflammation, making these compounds potential candidates for treating inflammatory diseases.

Anticancer Potential

There is emerging evidence suggesting that some pyrazole derivatives possess anticancer properties. For example, compounds structurally related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines . This activity may be linked to their ability to interact with specific molecular targets involved in cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. The bromine atom may enhance the lipophilicity of the compound, allowing better membrane permeability and target interaction.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Antimicrobial |

| Compound B | Similar | Anti-inflammatory |

| Compound C | Similar | Anticancer |

These comparisons highlight the potential versatility of this compound in medicinal chemistry.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Anti-inflammatory Study : A series of 3-substituted pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that specific substitutions led to significant reductions in edema comparable to standard anti-inflammatory drugs .

- Antimicrobial Efficacy : A study focusing on novel pyrazole compounds demonstrated effective inhibition against multiple bacterial strains at varying concentrations, emphasizing the importance of structural modifications in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (3-(4-bromo-1H-pyrazol-1-yl)propyl)carbamate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via a multi-step procedure. First, the pyrazole core (4-bromo-1H-pyrazole) is alkylated with 3-bromopropylamine to introduce the propyl chain. Subsequent carbamate formation is achieved using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Reaction temperature (0–25°C) and stoichiometric control of the base are critical to minimize side reactions like over-alkylation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the product with >95% purity.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), pyrazole protons (δ 7.5–8.5 ppm), and carbamate linkage (C=O at ~155 ppm in C).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z: calculated from CHBrNO).

- Elemental Analysis : Validate C, H, N, and Br percentages .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but may degrade under prolonged exposure to moisture or acidic/basic conditions. Conduct accelerated stability studies:

- Thermal Stability : Store at 40°C for 4 weeks and monitor decomposition via HPLC.

- Hydrolytic Stability : Test in buffers (pH 2–12) to identify susceptibility to hydrolysis. Use silica gel desiccants for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Tools like COMSOL Multiphysics integrate AI-driven reaction optimization, predicting optimal solvent systems and catalysts. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .

- Case Study : Simulate the alkylation step to evaluate steric effects of the propyl chain on pyrazole reactivity.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC values in kinase inhibition assays)?

- Methodological Answer : Contradictions may arise from assay variability (e.g., ATP concentration, enzyme isoforms). Standardize protocols:

- Kinase Profiling : Use a panel of kinases (e.g., JAK2, EGFR) under uniform conditions.

- Molecular Docking : Compare binding poses of the compound and analogs (e.g., tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate) to identify substituent effects on affinity. Surface plasmon resonance (SPR) can validate binding kinetics .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer : Modify physicochemical properties:

- LogP Optimization : Introduce fluorinated groups (e.g., 2-fluoroethyl) to improve membrane permeability (see for analog data).

- Prodrug Design : Mask the carbamate as a hydrolyzable ester for sustained release.

- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to enhance solubility and circulation time .

Q. How do structural modifications (e.g., bromo vs. amino substituents) impact reactivity and biological activity?

- Methodological Answer : Conduct comparative SAR studies:

- Synthesis Analog Library : Prepare derivatives with substituents at the 4-position (e.g., Br, NH, CF).

- Activity Testing : Evaluate antimicrobial (MIC against S. aureus, E. coli) and anticancer (cell viability in MCF-7, A549) profiles.

- Data Analysis : Use clustering algorithms to correlate substituent electronegativity with activity trends. The bromo group may enhance halogen bonding with target proteins .

Methodological Resources

- Comparative Analysis : Reference structural analogs (e.g., tert-butyl (3-amino-1-(2-fluoroethyl)-1H-pyrazol-4-yl)carbamate) and their bioactivity data .

- Safety Protocols : Follow OSHA/NIOSH guidelines for handling brominated compounds (wear nitrile gloves, P95 respirators in poorly ventilated areas) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.